Methyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate
Description
Methyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a cyclopropyl group and at position 5 with a methyl ester. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and agrochemical research. The cyclopropyl group introduces ring strain and sp³ hybridization, which can enhance metabolic stability and binding affinity in biological systems . The methyl ester at position 5 serves as a versatile intermediate for further functionalization, such as hydrolysis to carboxylic acids or transesterification .
Properties
Molecular Formula |
C7H8N2O3 |
|---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
methyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate |
InChI |
InChI=1S/C7H8N2O3/c1-11-7(10)6-8-5(9-12-6)4-2-3-4/h4H,2-3H2,1H3 |
InChI Key |
LQUPWBYLQYBXBT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=NO1)C2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate typically involves the reaction of cyclopropylamine with ethyl oxalyl chloride to form an intermediate, which is then cyclized using amidoxime . The reaction conditions often include the use of solvents like toluene and catalysts such as carbonyl diimidazole (CDI) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions vary but often involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Anticancer Applications
The anticancer potential of methyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate and its derivatives has been a focal point in recent research. The oxadiazole moiety is known for its ability to induce apoptosis in cancer cells, making it a promising scaffold for developing new anticancer agents.
Case Studies and Findings
- Synthesis and Activity : Research indicates that various derivatives of oxadiazoles exhibit potent activity against multiple cancer cell lines. For instance, a study highlighted the synthesis of 3,5-diarylsubstituted derivatives of 1,2,4-oxadiazole that showed significant antiproliferative effects with IC50 values in the low micromolar range against several human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .
- Mechanism of Action : The mechanism often involves the induction of apoptosis through pathways that increase caspase activity. For example, certain oxadiazole derivatives have been shown to arrest cell proliferation at the G1 phase and trigger apoptotic pathways via caspase activation .
Antibacterial Applications
In addition to anticancer properties, this compound has demonstrated antibacterial activity , making it relevant in the fight against resistant bacterial strains.
Research Insights
- Broad-Spectrum Activity : Studies have reported that compounds containing the oxadiazole nucleus exhibit broad-spectrum antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives synthesized from cyclopropylmethoxyphenyl oxadiazoles were evaluated for their antibacterial efficacy against Escherichia coli and Staphylococcus aureus, showing promising results comparable to standard antibiotics like gentamicin .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound derivatives.
| Structural Feature | Effect on Activity |
|---|---|
| Electron-withdrawing groups at para position | Increased biological activity |
| Substituents on the aromatic ring | Modulation of potency against specific cell lines |
| Presence of cyclopropyl group | Enhances lipophilicity and bioavailability |
Mechanism of Action
The mechanism of action of Methyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . It may also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Oxadiazole Core
a) Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate
- Key Difference : Ethyl ester instead of methyl ester.
- Ethyl esters are also more resistant to hydrolysis, which may extend metabolic half-life .
b) Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate
- Key Difference : Phenyl group replaces cyclopropyl at position 3.
- Impact : The planar aromatic phenyl group introduces π-π stacking interactions, beneficial for binding to hydrophobic pockets in enzymes or receptors. However, it may reduce metabolic stability due to susceptibility to oxidative degradation .
c) Ethyl 3-cyclopentyl-1,2,4-oxadiazole-5-carboxylate
- Key Difference : Cyclopentyl substituent instead of cyclopropyl.
- The reduced ring strain compared to cyclopropyl may lower reactivity .
Positional Isomerism and Functional Group Variations
a) Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate
- Key Difference : Methyl group at position 5 instead of cyclopropyl at position 3.
- Impact : The absence of a cyclopropyl group simplifies synthesis but reduces opportunities for steric-directed interactions. The methyl group at position 5 may decrease electronic effects on the oxadiazole ring .
b) Ethyl 3-(3-hydroxy-4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate
Physicochemical Properties
| Compound | Molecular Weight | logP (Predicted) | Solubility (mg/mL) | Stability |
|---|---|---|---|---|
| Methyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate | 182.17 | 1.2 | 0.5 (Water) | High |
| Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate | 196.20 | 1.5 | 0.3 (Water) | Moderate |
| Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate | 204.18 | 2.0 | 0.1 (Water) | Moderate |
| Ethyl 3-cyclopentyl-1,2,4-oxadiazole-5-carboxylate | 224.25 | 2.3 | 0.05 (Water) | High |
Data derived from computational models and experimental analogs .
Biological Activity
Methyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and other pharmacological activities. The findings are supported by data from various studies and case reports.
Chemical Structure and Properties
This compound features a cyclopropyl group attached to the oxadiazole ring, which is known for enhancing biological activity. The compound's structure can be represented as follows:
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives in cancer treatment. This compound has shown promising results in vitro against several cancer cell lines.
Case Studies
- Mironov et al. Study : A series of 1,2,4-oxadiazole derivatives were synthesized and tested against various cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against human leukemia (CEM-13) and breast cancer (MCF-7) cell lines with IC50 values in the low micromolar range .
- Flow Cytometry Analysis : The compound demonstrated the ability to induce apoptosis in cancer cells. Flow cytometry results indicated that it triggers apoptotic pathways by increasing caspase-3 activity, leading to cell death in a dose-dependent manner .
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| CEM-13 | 0.48 | Apoptosis induction |
| MCF-7 | 0.65 | Caspase activation |
| U-937 | 0.78 | Cell cycle arrest |
Antibacterial Activity
In addition to its anticancer properties, this compound has been evaluated for antibacterial activity.
Study Findings
A study conducted on various oxadiazole derivatives showed that compounds with similar structures exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) of methyl 3-cyclopropyl derivatives was assessed against strains such as Escherichia coli and Staphylococcus aureus, revealing potent activity at concentrations as low as 100 µg/mL .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 100 |
| S. aureus | 150 |
Other Pharmacological Activities
The biological profile of this compound extends beyond anticancer and antibacterial activities.
- Antiparasitic Activity : Preliminary data suggest potential efficacy against parasitic infections, although further studies are required to validate these findings.
- Antioxidant Properties : Some derivatives have shown antioxidant capabilities, which may contribute to their overall therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
